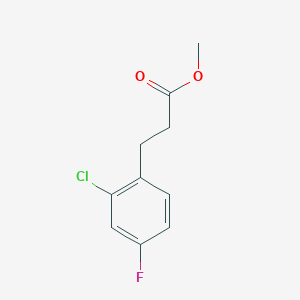
3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester typically involves the esterification of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Hydrolysis: The major products are 3-(2-Chloro-4-fluoro-phenyl)-propionic acid and methanol.
Reduction: The major product is the corresponding alcohol.
科学研究应用
3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
作用机制
The mechanism of action of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-fluoro-phenylacetic acid
- 3-Chloro-2-fluorobenzaldehyde
- 2-Chloro-4-fluorophenol
Uniqueness
3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to similar compounds. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and drug development.
属性
分子式 |
C10H10ClFO2 |
|---|---|
分子量 |
216.63 g/mol |
IUPAC 名称 |
methyl 3-(2-chloro-4-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H10ClFO2/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2,4,6H,3,5H2,1H3 |
InChI 键 |
CLQYEXIRXJOSFO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1=C(C=C(C=C1)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate](/img/structure/B12446146.png)
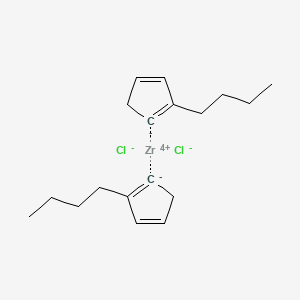
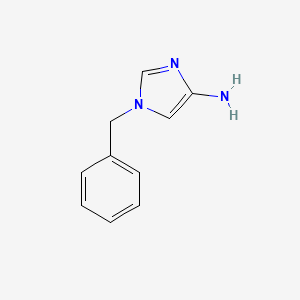
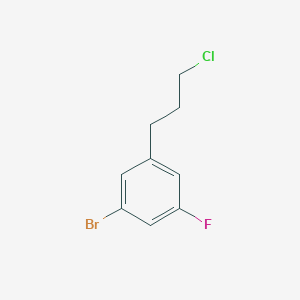
![tert-butyl N-[(E)-hexylideneamino]carbamate](/img/structure/B12446159.png)
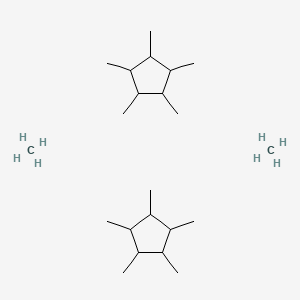
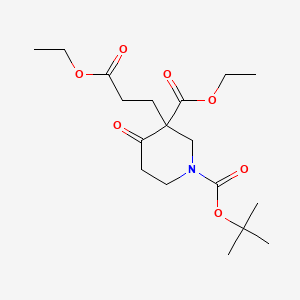
![2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B12446179.png)
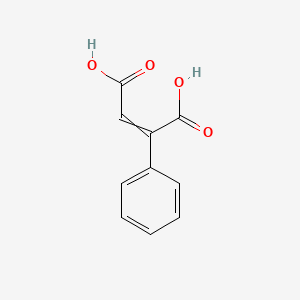

![N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B12446193.png)
![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)
![2-[(Phenylcarbamothioyl)amino]benzamide](/img/structure/B12446207.png)
![2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide](/img/structure/B12446221.png)
